2-amino-N-(3,3,5-trimethylcyclohexyl)benzamide is a compound belonging to the class of benzamides, which are characterized by the presence of an amine group attached to a benzene ring that is further substituted with a carbonyl group. This compound is notable for its unique structure that incorporates a bulky trimethylcyclohexyl group, potentially influencing its biological activity and interactions.
The compound can be synthesized through various organic chemistry methods, primarily focusing on nucleophilic substitution reactions involving amines and carbonyl compounds. Its synthesis and biological properties have been explored in several studies, indicating its relevance in medicinal chemistry.
2-amino-N-(3,3,5-trimethylcyclohexyl)benzamide is classified as:
The synthesis of 2-amino-N-(3,3,5-trimethylcyclohexyl)benzamide can be achieved through several methods:
The molecular structure of 2-amino-N-(3,3,5-trimethylcyclohexyl)benzamide consists of:
The compound can participate in various chemical reactions typical for benzamides:
The mechanism of action for 2-amino-N-(3,3,5-trimethylcyclohexyl)benzamide involves its interaction with biological targets such as enzymes or receptors. The presence of the amino group allows for hydrogen bonding interactions that can modulate biological pathways. This compound may exhibit inhibitory effects on certain enzymes due to its structural configuration and steric properties.
2-amino-N-(3,3,5-trimethylcyclohexyl)benzamide has potential applications in medicinal chemistry as:
The compound 2-amino-N-(3,3,5-trimethylcyclohexyl)benzamide (CAS: 672900-94-6) exemplifies strategic molecular design within the benzamide pharmacophore. Its systematic IUPAC name reflects three critical structural elements:
Table 1: Nomenclature and Identifiers
Property | Value |
---|---|
CAS Registry Number | 672900-94-6 |
Molecular Formula | C₁₆H₂₄N₂O |
Systematic Name | 2-Amino-N-(3,3,5-trimethylcyclohexyl)benzamide |
SMILES | O=C(NC1CC(C)(C)CC(C)C1)C2=CC=CC=C2N |
Molecular Weight | 260.37 g/mol |
The 3,3,5-trimethylcyclohexyl group distinguishes this molecule from simpler cyclohexylbenzamides. The geminal dimethyl groups at C3 create significant steric encumbrance, forcing the cyclohexane into a preferred chair conformation. The C5 methyl group introduces additional asymmetry, potentially generating diastereomeric forms with distinct biological activities. This stereochemical complexity enables selective target engagement unavailable to planar benzamide derivatives, positioning it as a privileged scaffold for receptor modulation [1] [6].
Cyclohexyl-containing benzamides emerged as critical pharmacophores following seminal studies on molecular conformation and receptor fit. Early analogs like 2-amino-N-benzylbenzamide (CAS: 5471-20-5) demonstrated the importance of aliphatic flexibility for membrane penetration but suffered from metabolic instability. The strategic incorporation of polymethylated cyclohexyl groups addressed these limitations:
This evolution culminated in 3,3,5-trimethylcyclohexyl derivatives, whose bridged bicyclic character (from gem-dimethyl substitution) confers exceptional metabolic stability. Patent literature reveals these compounds were specifically engineered to overcome the limitations of earlier β₃-adrenergic receptor agonists, which exhibited poor oral bioavailability and subtype selectivity. The historical trajectory underscores a deliberate shift toward spatially complex, chiral benzamides to access novel biological space [1] [5].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8